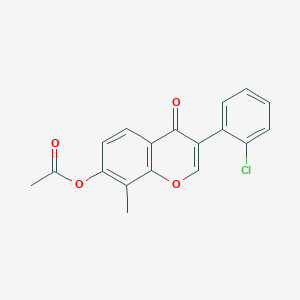
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine, also known as MPBD or MDMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indole-based synthetic cannabinoids and is a structural analog of JWH-018. MPBD has been found to have high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Mechanism of Action
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. The activation of these receptors by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. This compound has also been found to have partial agonist activity at the CB2 receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as induce anxiety and paranoia in some users. This compound has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has potent psychoactive effects, which make it a useful tool for studying the endocannabinoid system. However, this compound also has several limitations. Its potency and psychoactive effects may make it difficult to use in certain experiments, and its effects on behavior and cognition may make it difficult to interpret results.
Future Directions
There are several potential future directions for research on N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine. One area of interest is its potential use in the treatment of inflammatory conditions such as arthritis. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential uses and limitations of this compound.
Synthesis Methods
The synthesis of N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine involves the reaction of 4-methylbenzyl chloride with 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-butanone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with dimethylamine to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has been extensively studied in the field of synthetic cannabinoids due to its potent psychoactive effects. It has been used as a tool to study the CB1 and CB2 receptors and their role in the endocannabinoid system. This compound has also been used in animal studies to investigate its effects on behavior and cognition.
properties
IUPAC Name |
N,1-dimethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-4-6-14(7-5-13)12-17(3)15-8-10-16(2)11-9-15/h4-7,15H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHSJAFDBBXQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)


![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)


![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)

![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)